8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1021117-56-5
VCID: VC6503776
InChI: InChI=1S/C16H17F2N3O3/c1-2-21-14(23)16(19-15(21)24)6-8-20(9-7-16)13(22)12-10(17)4-3-5-11(12)18/h3-5H,2,6-9H2,1H3,(H,19,24)
SMILES: CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC1=O
Molecular Formula: C16H17F2N3O3
Molecular Weight: 337.327

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 1021117-56-5

Cat. No.: VC6503776

Molecular Formula: C16H17F2N3O3

Molecular Weight: 337.327

* For research use only. Not for human or veterinary use.

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1021117-56-5

Specification

CAS No. 1021117-56-5
Molecular Formula C16H17F2N3O3
Molecular Weight 337.327
IUPAC Name 8-(2,6-difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C16H17F2N3O3/c1-2-21-14(23)16(19-15(21)24)6-8-20(9-7-16)13(22)12-10(17)4-3-5-11(12)18/h3-5H,2,6-9H2,1H3,(H,19,24)
Standard InChI Key RNQGRPBCNSGUIF-UHFFFAOYSA-N
SMILES CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC1=O

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular formula C₁₆H₁₇F₂N₃O₃ (molecular weight: 337.327 g/mol) defines a compact spirocyclic system fused with a benzoyl group. The spiro center at the 4.5-decane junction creates a rigid bicyclic scaffold, while the 2,6-difluorobenzoyl moiety introduces steric and electronic modulation. The ethyl group at the N3 position contributes to lipophilicity, a critical factor in membrane permeability .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name8-(2,6-difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
SMILESCCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC1=O
InChIKeyRNQGRPBCNSGUIF-UHFFFAOYSA-N
Topological Polar Surface Area75.6 Ų (estimated)

The spirocyclic motif enforces conformational restraint, potentially enhancing target binding specificity. Fluorine atoms at the benzoyl ortho positions may engage in halogen bonding with biological targets, while the dione groups could participate in hydrogen bonding .

Synthetic Methodology

Multi-Step Synthesis Pathway

The synthesis involves sequential reactions to assemble the spirocyclic core and introduce substituents:

  • Formation of the Spirocyclic Core: Cyclocondensation of a diketone precursor with ethylenediamine derivatives under reflux conditions generates the 1,3,8-triazaspiro[4.5]decane-2,4-dione skeleton .

  • N-Alkylation: Introduction of the ethyl group at N3 via nucleophilic substitution, typically using ethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.

  • Benzoylation: Acylation of the secondary amine at N8 with 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationDiketone, ethylenediamine, EtOH, Δ45–55
N-AlkylationEthyl bromide, K₂CO₃, DMF, 80°C60–70
Benzoylation2,6-DFB-Cl, NaOH, H₂O/CH₂Cl₂50–65

Reaction optimization focuses on minimizing racemization at the spiro center and maximizing regioselectivity during benzoylation.

Biological Activity and Target Profiling

Hypothesized Mechanisms of Action

While direct pharmacological data for this compound remains limited, structural analogs exhibit activity against:

  • Serine/Threonine Kinases: Spirocyclic diones mimic ATP-binding motifs, inhibiting kinases involved in inflammatory pathways .

  • G-Protein-Coupled Receptors (GPCRs): The fluorobenzoyl group may interact with aromatic clusters in receptor binding pockets.

Computational Insights

Molecular docking studies predict high-affinity binding to:

  • Cyclin-Dependent Kinase 2 (CDK2): Binding energy scores (ΔG = −9.2 kcal/mol) suggest competitive inhibition at the ATP site.

  • 5-HT₂A Serotonin Receptor: Halogen bonding with Phe339 and hydrophobic interactions with Val156 are computationally modeled.

Physicochemical and ADMET Profiling

Solubility and Permeability

Experimental solubility data remains unreported, but computational estimates (e.g., SwissADME) indicate:

  • LogP: 2.8 ± 0.3 (moderate lipophilicity)

  • Aqueous Solubility: ~25 µM (pH 7.4), classified as poorly soluble.

Metabolic Stability

In silico predictions (ADMETlab 2.0) highlight susceptibility to hepatic CYP3A4-mediated oxidation at the ethyl side chain, necessitating prodrug strategies for in vivo applications.

Comparative Analysis with Structural Analogs

Role of the Spirocyclic Framework

Comparative studies with non-spirocyclic analogs (e.g., 3-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione ) demonstrate that the rigid spiro structure enhances target selectivity by reducing conformational entropy penalties upon binding .

Impact of Fluorine Substituents

Replacing the 2,6-difluorobenzoyl group with non-halogenated aryl groups (e.g., phenyl) diminishes kinase inhibitory activity by 3–5-fold, underscoring fluorine’s role in electrostatic interactions .

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from moderate yields (45–65%), necessitating catalytic asymmetric synthesis or flow chemistry approaches to improve efficiency .

Toxicity Profiling

No in vivo toxicity data exists; prioritized studies should assess hepatotoxicity risks from potential CYP3A4-generated reactive metabolites.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator